Olmesartan-d6 Acid
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Overview
Description
Olmesartan-d6 is a deuterated form of Olmesartan, which is an angiotensin II type 1 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Olmesartan. The deuterium atoms in Olmesartan-d6 replace hydrogen atoms, providing a stable isotope that can be tracked in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan-d6 involves the incorporation of deuterium atoms into the Olmesartan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Olmesartan-d6 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product undergoes rigorous quality control to ensure its purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Olmesartan-d6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Olmesartan-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Olmesartan-d6 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in Olmesartan-d6 with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Olmesartan-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of Olmesartan.
Biology: To investigate the metabolic pathways and biological effects of Olmesartan.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Olmesartan in the human body.
Industry: To develop and optimize formulations of Olmesartan for therapeutic use
Mechanism of Action
Olmesartan-d6, like Olmesartan, acts as an angiotensin II receptor blocker. It selectively binds to the angiotensin II type 1 receptor, preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and increased excretion of sodium, ultimately lowering blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are part of the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
- Losartan
- Telmisartan
- Valsartan
- Irbesartan
- Candesartan
Comparison: Olmesartan-d6 is unique due to its deuterium enrichment, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other angiotensin II receptor blockers, Olmesartan-d6 offers a more precise tool for studying the metabolism and action of Olmesartan in biological systems .
Properties
IUPAC Name |
5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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